Compound Description: L2 is a tridentate pyridylpyrazole ligand used to study the structural and spectral properties of iron(II) complexes. [] When complexed with iron(II), L2 forms a bis(ligand) complex with a distorted octahedral geometry, exhibiting unusually long Fe-N bond lengths due to steric hindrance from the ligand. [] This steric hindrance is thought to contribute to the accessibility of the quintet state for Fe(II). []
Relevance: L2 shares a core pyridine ring structure with N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide, both substituted at the 2- and 6-positions with pyrazole rings. [] The presence of multiple pyrazole substituents on a pyridine ring makes this compound relevant for understanding the structure-activity relationships of the target compound.
Compound Description: SR141716A is a potent and selective antagonist for the cannabinoid CB1 receptor. [] It acts as an inverse agonist in superior cervical ganglion neurons, competitively antagonizing the effects of cannabinoid agonists and producing opposite effects when applied alone. [] This inverse agonism is dependent on a key interaction between SR141716A and the lysine residue at position 3.28(192) of the CB1 receptor. []
Relevance: While the overall structure differs significantly from N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide, SR141716A incorporates a pyrazole-3-carboxamide moiety. [] This structural similarity, particularly the presence of the carboxamide group directly attached to the pyrazole ring, makes it relevant for understanding potential binding interactions of the target compound.
Compound Description: VCHSR is a structural analog of SR141716A, designed to investigate the role of the C3 substituent in SR141716A's interaction with the CB1 receptor. [] Unlike SR141716A, VCHSR lacks a hydrogen bond donor at the C3 position and acts as a neutral antagonist at the CB1 receptor, indicating the importance of the C3 substituent for the inverse agonism of SR141716A. []
Relevance: The study comparing VCHSR and SR141716A highlights the importance of specific substituents on the pyrazole ring for modulating pharmacological activity. [] While VCHSR itself might not be directly comparable to N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide, the study emphasizes the importance of considering substituent effects when analyzing the target compound's potential interactions.
Compound Description: CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). [] It potentiates glutamate-induced calcium release in rat astrocytes and displays binding affinity for the allosteric antagonist site of mGluR5. [] Studies on CDPPB analogues revealed that electronegative substituents on the benzamide moiety and halogen atoms on the 1-phenyl ring enhance its potency. []
Relevance: CDPPB shares the pyrazol-5-yl benzamide core structure with N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide. [] The structure-activity relationship studies on CDPPB offer valuable insights into how modifications to this core structure, particularly the benzamide portion, can significantly impact biological activity and are highly relevant for understanding the target compound.
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, derived from structural modifications of CDPPB. [] Incorporating a nitro group at the para position of the benzamide and a fluorine atom at the ortho position of the 1-phenyl ring significantly enhances both its binding affinity and functional activity at mGluR5 compared to CDPPB. []
Relevance: As a highly potent analog of CDPPB, VU-1545 further underscores the structure-activity relationship trends observed in the pyrazol-5-yl benzamide class of compounds. [] The specific substitutions leading to increased potency in VU-1545 provide valuable information for understanding how modifications to the target compound, N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide, might impact its biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.